molecular formula C14H13ClO2 B6379937 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol CAS No. 1261955-21-8

5-(4-Chloro-2-methylphenyl)-2-methoxyphenol

Cat. No.: B6379937
CAS No.: 1261955-21-8
M. Wt: 248.70 g/mol
InChI Key: USYZYUVXCQGRTL-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methylphenyl)-2-methoxyphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro and methyl group on the benzene ring, along with a methoxy group and a hydroxyl group

Properties

IUPAC Name

5-(4-chloro-2-methylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-7-11(15)4-5-12(9)10-3-6-14(17-2)13(16)8-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYZYUVXCQGRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685603
Record name 4'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-21-8
Record name 4'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 2-methoxyphenol as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced phenolic compounds.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of antimicrobial agents.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: The compound may have applications in the development of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Chloro-2-methylphenol: Shares a similar structure but lacks the methoxy group.

    2-Methoxyphenol: Similar structure but lacks the chloro and methyl groups.

    4-Chloro-3-methylphenol: Similar structure with a different position of the methyl group.

Uniqueness:

    Functional Groups:

    Biological Activity: The combination of these functional groups can lead to unique biological activities, making it a valuable compound for research and development.

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